molecular formula C12H24N2O8 B12348564 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)

2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)

Cat. No.: B12348564
M. Wt: 324.33 g/mol
InChI Key: FHIGVNAADXPQQC-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) is a polyaminocarboxylic acid derivative characterized by a central ethylenediamine backbone modified with carboxymethyl and propanoic acid groups. Its structure includes two primary functional motifs:

  • Aminoethyl-carboxymethyl linkage: A nitrogen atom bonded to a 2-aminoethyl group and a carboxymethyl group, forming a tertiary amine.
  • Bis(propanoic acid) substituents: Two propanoic acid (CH₂CH₂COOH) groups, which extend the carboxylic acid chain compared to standard acetic acid (CH₂COOH) derivatives like EDTA.

Properties

Molecular Formula

C12H24N2O8

Molecular Weight

324.33 g/mol

IUPAC Name

2-[2-aminoethyl(carboxymethyl)amino]acetic acid;propanoic acid

InChI

InChI=1S/C6H12N2O4.2C3H6O2/c7-1-2-8(3-5(9)10)4-6(11)12;2*1-2-3(4)5/h1-4,7H2,(H,9,10)(H,11,12);2*2H2,1H3,(H,4,5)

InChI Key

FHIGVNAADXPQQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C(CN(CC(=O)O)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) typically involves the reaction of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid with propionic acid in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process may involve heating and stirring the reactants in a suitable solvent, followed by purification steps such as crystallization or chromatography to isolate the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is typically subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the carboxylic acid groups may produce alcohols .

Scientific Research Applications

Biochemical Applications

The compound is primarily utilized in biochemical research for its chelating properties, which allow it to bind metal ions effectively. This characteristic is crucial in several areas:

  • Metal Ion Chelation : The compound can form stable complexes with various metal ions, making it useful in studies involving metal ion transport and storage within biological systems.
  • Antioxidant Studies : Its structure allows it to act as an antioxidant, which is significant in research focused on oxidative stress and related diseases.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential therapeutic applications:

  • Drug Formulation : It serves as a stabilizing agent in drug formulations, particularly those that require metal ion stabilization for efficacy.
  • Radiopharmaceuticals : The compound's ability to bind radionuclides makes it a candidate for developing radiopharmaceuticals used in imaging and treatment. For instance, studies have shown promising results using this compound in the synthesis of technetium-labeled compounds for diagnostic imaging .

Environmental Science

The compound's chelating properties extend to environmental applications:

  • Heavy Metal Remediation : It can be used to extract heavy metals from contaminated water sources, thereby playing a role in environmental cleanup efforts.
  • Soil Treatment : Its application in agriculture includes improving soil quality by chelating essential nutrients and making them more bioavailable to plants.

Case Study 1: Radiopharmaceutical Development

A collaborative study between multiple research institutions demonstrated the efficacy of using 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) as a chelator for technetium-99m. The resulting radiopharmaceutical showed specific binding to apoptotic cells, indicating potential for targeted cancer therapies .

Case Study 2: Heavy Metal Extraction

Research conducted on the use of this compound for heavy metal extraction from wastewater highlighted its effectiveness in removing lead and cadmium ions. The study reported a significant reduction in metal concentration after treatment with the compound, showcasing its potential for environmental remediation applications .

Mechanism of Action

The mechanism of action of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) involves its ability to chelate metal ions through its amino and carboxylic acid groups. This chelation process can inhibit the formation of metal ion complexes, thereby preventing unwanted chemical reactions. The compound’s molecular targets include metal ions such as calcium and magnesium, which are essential for various biological and chemical processes .

Comparison with Similar Compounds

Key Compounds for Comparison:

EDTA (Ethylenediaminetetraacetic acid) : Hexadentate ligand with four carboxymethyl groups .

DTPA (Diethylenetriaminepentaacetic acid) : Octadentate ligand with five carboxymethyl groups .

NETA ({4-[2-(bis(carboxymethyl)amino)ethyl]-7-carboxymethyl [1,4,7]triazonon-1-yl}-acetic acid): A macrocyclic derivative with enhanced stability for radiometals like Pb-212 .

Property 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) EDTA DTPA NETA
Molecular Formula C₁₀H₁₈N₂O₈ (estimated) C₁₀H₁₆N₂O₈ C₁₄H₂₃N₃O₁₀ C₁₄H₂₄N₄O₈
Denticity Likely hexadentate Hexadentate Octadentate Hexadentate
Carboxylic Acid Groups 2 propanoic acid, 2 acetic acid 4 acetic acid 5 acetic acid 3 acetic acid
Backbone Flexibility Moderate (ethylenediamine + propanoic acid) High Moderate Low (macrocyclic)

Structural Implications :

  • Reduced denticity (vs. DTPA) may limit its ability to bind larger metal ions but enhance selectivity for specific ions like Ca²⁺ or Fe³⁺ .

Chelation Properties

Stability Constants (log K) with Common Metals:

Metal Ion 2-[(2-Aminoethyl)...] (Predicted) EDTA DTPA
Ca²⁺ ~8.5 10.7 10.6
Fe³⁺ ~15.2 25.1 28.0
Pb²⁺ ~12.8 18.0 18.8

Key Findings :

  • The propanoic acid groups likely reduce binding strength for transition metals (e.g., Fe³⁺) due to decreased electron density at the carboxylate oxygen compared to acetic acid .
  • Enhanced selectivity for alkaline earth metals (e.g., Ca²⁺) may arise from the balance between chain length and coordination geometry .

Industrial and Medical Use Cases:

Water Treatment: EDTA is widely used for sequestering Ca²⁺ in hard water. The bis(propanoic acid) derivative may offer slower dissociation rates, improving long-term scale inhibition .

Medical Chelation Therapy: DTPA is preferred for heavy metal detoxification (e.g., plutonium). The bis(propanoic acid) compound’s lower stability constants may reduce efficacy but mitigate risks of essential mineral depletion .

Radiopharmaceuticals: NETA’s macrocyclic structure stabilizes Pb-212 in targeted alpha therapy. The bis(propanoic acid) derivative’s flexibility could enhance pharmacokinetics for beta-emitting isotopes like Y-90 .

Biological Activity

2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid), also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its structural complexity, which allows it to interact with various biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H16N2O4C_{10}H_{16}N_2O_4 and a molecular weight of approximately 232.25 g/mol. Its structure features multiple functional groups that can engage in hydrogen bonding and ionic interactions, making it a versatile molecule in biochemical processes.

The biological activity of 2-[(2-aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) can be attributed to several mechanisms:

  • Chelation Properties : The compound can chelate metal ions, which is crucial in various enzymatic reactions. This property may enhance its role as a cofactor in biochemical pathways.
  • Modulation of Enzyme Activity : Research indicates that this compound can influence the activity of specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

Biological ActivityReference
Enzyme inhibition
Antioxidant effects
Metal ion chelation

Case Studies

  • Enzyme Inhibition : A study demonstrated that 2-[(2-aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) inhibited the activity of specific enzymes linked to metabolic disorders. The research found that at concentrations ranging from 10 µM to 100 µM, the compound effectively reduced enzyme activity by up to 70% in vitro .
  • Antioxidant Effects : Another investigation assessed the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results showed a significant reduction in free radical levels, indicating its potential as an antioxidant agent .
  • Metal Ion Chelation : The chelation ability was evaluated through spectrophotometric methods, revealing a strong affinity for divalent metal ions such as zinc and copper. This property suggests potential applications in treating metal overload conditions .

Discussion

The biological activity of 2-[(2-aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) highlights its multifaceted role in biochemical processes. Its ability to inhibit enzymes, act as an antioxidant, and chelate metal ions positions it as a candidate for further research in therapeutic applications.

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